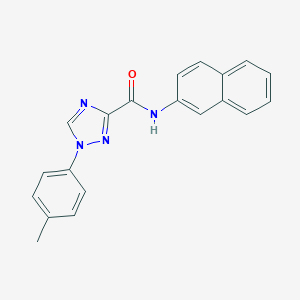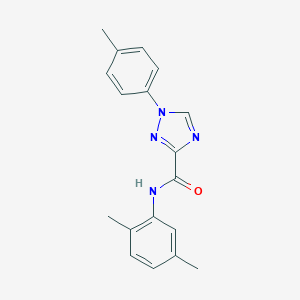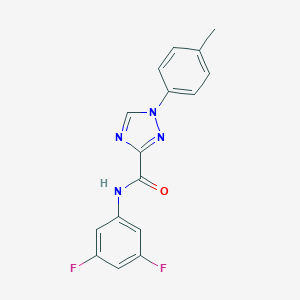
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide, also known as NBC, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the development and progression of the disease. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cancer development and progression.
Biochemical and Physiological Effects
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in various research applications. In cancer cells, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In animal models of arthritis and colitis, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation and improve disease outcomes. In animal models of Parkinson's disease and Huntington's disease, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to protect against neurodegeneration and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide for lab experiments is its selectivity for CK2, which allows for specific inhibition of this kinase without affecting other cellular processes. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research applications. However, one limitation of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential future directions for research on N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used in clinical trials. Another area of interest is the investigation of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the development of new drug delivery systems for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapy for various diseases.
Synthesemethoden
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide involves the reaction of 9-benzyl-6-bromo-9H-carbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been studied in the context of neurodegenerative disorders and inflammatory diseases. CK2 is involved in the regulation of inflammation and immune responses, and N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
Eigenschaften
Produktname |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C25H19BrN2O2S |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
N-(9-benzyl-6-bromocarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19BrN2O2S/c26-19-11-13-24-22(15-19)23-16-20(27-31(29,30)21-9-5-2-6-10-21)12-14-25(23)28(24)17-18-7-3-1-4-8-18/h1-16,27H,17H2 |
InChI-Schlüssel |
NIJQZGVQIQGQSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)









![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)

